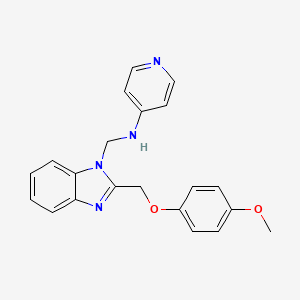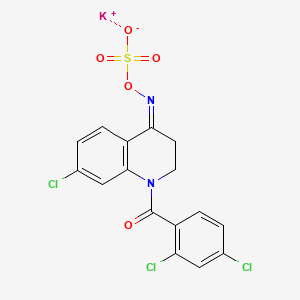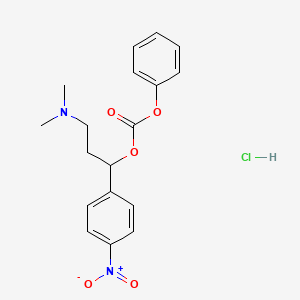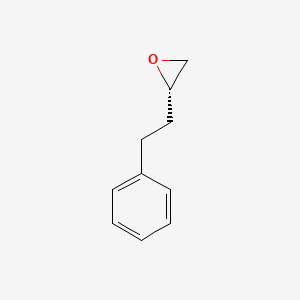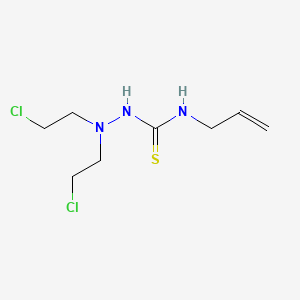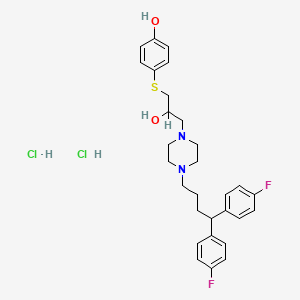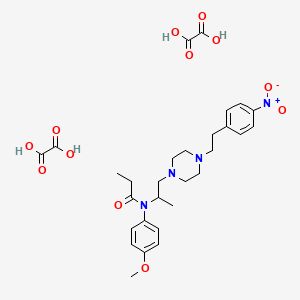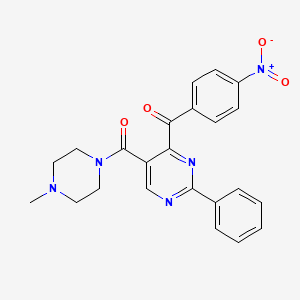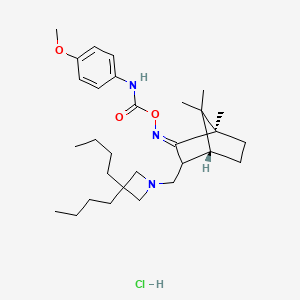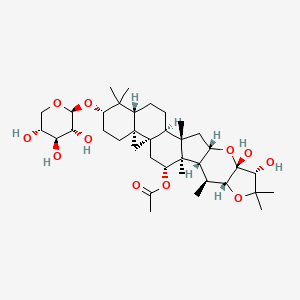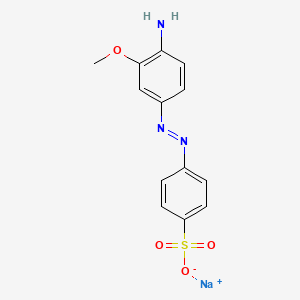
8-(3-Hydroxy-2-quinuclidinyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-hydroxy-2-quinuclidinyl)-1-phenyl- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspirodecane core with a quinuclidinyl and phenyl substituent, making it a molecule of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-hydroxy-2-quinuclidinyl)-1-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the spiro linkage through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the quinuclidinyl and phenyl groups via nucleophilic or electrophilic substitution reactions.
Hydroxylation: Introduction of the hydroxyl group on the quinuclidinyl ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Multi-step synthesis in batch reactors with careful control of reaction conditions.
Continuous Flow Synthesis: Use of continuous flow reactors for improved efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-hydroxy-2-quinuclidinyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
1,3,8-Triazaspiro(4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting on specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-hydroxy-2-quinuclidinyl)-1-phenyl- involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of specific receptors in biological systems.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Influencing cellular signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,8-Triazaspiro(4.5)decan-4-one derivatives: Compounds with similar spiro linkage and triazaspirodecane core.
Quinuclidinyl derivatives: Compounds featuring the quinuclidinyl group.
Phenyl-substituted spiro compounds: Molecules with phenyl groups attached to spiro-linked structures.
Uniqueness
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-hydroxy-2-quinuclidinyl)-1-phenyl- is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
102504-85-8 |
|---|---|
Formule moléculaire |
C20H28N4O2 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
8-(3-hydroxy-1-azabicyclo[2.2.2]octan-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C20H28N4O2/c25-17-15-6-10-22(11-7-15)18(17)23-12-8-20(9-13-23)19(26)21-14-24(20)16-4-2-1-3-5-16/h1-5,15,17-18,25H,6-14H2,(H,21,26) |
Clé InChI |
JDTQWDZKGLSFIE-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C(C2N3CCC4(CC3)C(=O)NCN4C5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


